![molecular formula C20H18FN3O3 B2626342 3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 835907-61-4](/img/structure/B2626342.png)
3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidoindole core, which is known for its biological activity, and is further modified with a dimethoxyphenethyl group and a fluorine atom, enhancing its chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidoindole Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzonitrile derivative, with a formamide or similar reagent under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions to avoid decomposition of the sensitive pyrimidoindole core.
Attachment of the Dimethoxyphenethyl Group: This step typically involves a nucleophilic substitution reaction where the dimethoxyphenethyl group is introduced using a suitable electrophile, such as a halide or tosylate, in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the pyrimidoindole core can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atom and methoxy groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution (SNAr) with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of reduced pyrimidoindole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The primary application of 3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one lies in its potential as a drug candidate. Research indicates that compounds within this class can modulate various biological pathways, particularly those related to inflammation and cancer.
Case Studies
- Toll-like Receptor Modulation : The compound has been studied for its ability to interact with Toll-like receptors (TLRs), particularly TLR4. This interaction is hypothesized to enhance cytokine production and modulate immune responses, making it a candidate for treating inflammatory diseases .
- Anticancer Activity : Preliminary studies suggest that the compound exhibits anticancer properties by inducing apoptosis in cancer cells. Research has shown that similar pyrimidoindoles can inhibit tumor growth in various cancer models .
The compound's structural features suggest potential interactions with biological systems:
- Anti-inflammatory Effects : The presence of the dimethoxyphenethyl group may enhance the compound's ability to modulate inflammatory pathways, potentially leading to therapeutic applications in chronic inflammatory diseases .
- Neuroprotective Properties : Some studies indicate that derivatives of this class may offer neuroprotective effects, which could be beneficial in neurodegenerative disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for monitoring the synthesis and verifying the structure of intermediates and final products.
Synthesis Overview
- Starting Materials : The synthesis begins with readily available precursors that undergo condensation reactions.
- Reaction Conditions : Careful control of temperature and solvent choice is necessary to achieve high yields.
- Purification : Techniques like column chromatography are employed to purify the final product.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and dimethoxyphenethyl group enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Lacks the fluorine atom, which may reduce its reactivity and binding affinity.
8-Fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one: Lacks the dimethoxyphenethyl group, potentially reducing its biological activity.
3-(3,4-Dimethoxyphenethyl)-3H-indol-4(5H)-one: Lacks the pyrimido ring, which may alter its chemical and biological properties.
Uniqueness
The presence of both the fluorine atom and the dimethoxyphenethyl group in 3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one makes it unique. These modifications enhance its chemical reactivity, binding affinity, and potential biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol is a compound featuring a benzothiazole moiety, which has been associated with various biological activities. This article synthesizes current research findings on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula C14H18N2O2S and a molecular weight of approximately 286.37 g/mol. The structure consists of a piperazine ring connected to a propanol group and a carbonyl-substituted benzothiazole.
Antitumor Activity
Research has shown that benzothiazole derivatives exhibit significant antitumor properties. For instance, studies have identified that compounds with similar structural motifs to 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol demonstrate selective cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The IC50 values for these compounds often fall in the low micromolar range, indicating potent activity (IC50 values as low as 0.06 µM) .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro assays revealed that certain derivatives displayed pseudo-irreversible inhibition mechanisms, which could be beneficial in treating neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole ring enhance inhibitory potency.
Antimicrobial Properties
Benzothiazole derivatives are known for their broad-spectrum antimicrobial activities. Compounds similar to 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol have shown efficacy against various bacterial strains, including resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as novel antimicrobial agents.
The biological activities of 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE suggests potential applications in managing cholinergic deficits.
- Induction of Apoptosis : Research indicates that certain derivatives can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a series of benzothiazole derivatives in MCF-7 breast cancer cells. The results indicated that compounds with higher lipophilicity exhibited increased cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of benzothiazole derivatives in models of Alzheimer's disease. The study demonstrated that these compounds could reduce the accumulation of amyloid-beta plaques and improve cognitive function in animal models .
Data Summary Table
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-26-16-6-3-12(9-17(16)27-2)7-8-24-11-22-18-14-10-13(21)4-5-15(14)23-19(18)20(24)25/h3-6,9-11,23H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWUSWCSUOTYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.